molecular formula C6H12O4 B196208 (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid CAS No. 1112-32-9

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

Cat. No. B196208
CAS RN: 1112-32-9
M. Wt: 148.16 g/mol
InChI Key: OTOIIPJYVQJATP-SCSAIBSYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves a detailed study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 4(5H)-Oxazolonium Salts : The synthesis of 4(5H)-oxazolonium salts from amides of 2,4-dihydroxy-3,3-dimethylbutanoic (pantoic) acid was achieved using aliphatic carboxylic acid anhydrides and perchloric acid. This process also explored the cyclization possibilities of pantoic acid amides (Lyubke, Kosulina, & Kul'nevich, 1981).

  • Cyanohydrin Synthesis : The cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid was studied, highlighting various intermediates and byproducts in the synthesis pathway, including 2,3-dihydroxy-2,3-dimethylbutanamide (Powell et al., 1978).

Chemical Analysis and Identification

  • LC-MS/MS Analysis : A sensitive method using LC-MS/MS for the detection and quantitation of 4F-MDMB BINACA and its metabolites, which include derivatives of 3,3-dimethylbutanoic acid, was developed. This method was applied in forensic contexts for blood sample analysis (Yeter, 2020).

  • Configuration Determination : The absolute configuration of derivatives of 3,3-dimethylbutanoic acid was determined using chemical correlation, chromatographic separation, and other methods (Galetto & Gaffield, 1969).

Industrial Applications and Synthesis

  • Preparation of Intermediates : A method for synthesizing 3,3-Dimethylbutyraldehyde (DMBD) from 3,3-dimethylbutanoic acid was developed. DMBD is a crucial intermediate in the production of the sweetener neotame (Yu-jun, 2009).

  • Radiolysis Study : The study of 2,4-Dimethylglutaric acid (2,4-DMGA) under radiolysis provided insights into its reaction with hydroxyl radicals and the formation of various byproducts, including acids and aldehydes (Ulański et al., 1996).

Pharmacological Research

  • Metabolite Analysis in Cannabimimetics : Metabolites of a synthetic cannabimimetic related to 3,3-dimethylbutanoic acid were identified in human urine, demonstrating the compound's metabolism pathways (Grigoryev, Kavanagh, & Pechnikov, 2016).

  • Depsipeptide Isolation from Actinomycetes : Depsipeptides isolated from the actinomycete Kutzneria sp. included a component derived from 3,3-dimethylbutanoic acid, exhibiting potential antifungal properties (Broberg, Menkis, & Vasiliauskas, 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and how the compound fits into the broader context of its field.


I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOIIPJYVQJATP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422517
Record name Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

CAS RN

1112-32-9
Record name Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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